Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(alpha-methylbenzyl)-, hydrochloride

CAS No.: 100321-54-8

Cat. No.: VC18418569

Molecular Formula: C22H32ClN3O

Molecular Weight: 390.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100321-54-8 |

|---|---|

| Molecular Formula | C22H32ClN3O |

| Molecular Weight | 390.0 g/mol |

| IUPAC Name | 3-[(4-aminobenzoyl)-(1-phenylethyl)amino]propyl-diethylazanium;chloride |

| Standard InChI | InChI=1S/C22H31N3O.ClH/c1-4-24(5-2)16-9-17-25(18(3)19-10-7-6-8-11-19)22(26)20-12-14-21(23)15-13-20;/h6-8,10-15,18H,4-5,9,16-17,23H2,1-3H3;1H |

| Standard InChI Key | DHYXMCWSJRUEHF-UHFFFAOYSA-N |

| Canonical SMILES | CC[NH+](CC)CCCN(C(C)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Cl-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

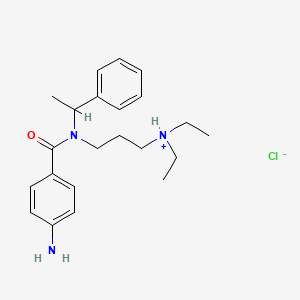

The compound features a benzamide backbone substituted at the para position with an amino group (-NH₂). The amide nitrogen is further modified with a 3-(diethylamino)propyl chain and an alpha-methylbenzyl group, forming a tertiary amine structure. Protonation of the diethylamino group at physiological pH contributes to its water solubility as a hydrochloride salt . Key structural components include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₃₂ClN₃O |

| Molecular Weight | 390.0 g/mol |

| IUPAC Name | 3-[(4-aminobenzoyl)-(1-phenylethyl)amino]propyl-diethylazanium; chloride |

| SMILES | CCN(CC)CCCN(C(C)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Cl-] |

| InChIKey | DHYXMCWSJRUEHF-UHFFFAOYSA-N |

The alpha-methylbenzyl group introduces stereochemical complexity, with the (R)-enantiomer showing superior binding to chiral biological targets in comparative studies of analogous compounds .

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy identifies critical functional groups:

-

Aromatic C-H bend: 700-750 cm⁻¹

Nuclear magnetic resonance (NMR) data (DMSO-d₆):

-

¹H NMR:

-

¹³C NMR:

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves a four-step sequence:

-

Benzoylation: 4-Aminobenzoic acid reacts with thionyl chloride to form 4-aminobenzoyl chloride.

-

Alkylation: N-(3-(Diethylamino)propyl)-N-(alpha-methylbenzyl)amine is prepared via nucleophilic substitution between 3-(diethylamino)propylamine and alpha-methylbenzyl chloride .

-

Amide Coupling: Benzoyl chloride intermediates react with the alkylated amine under Schotten-Baumann conditions (NaOH, H₂O/Et₂O) .

-

Salt Formation: Treatment with HCl gas in ethyl acetate yields the hydrochloride salt .

Process Optimization

Critical parameters affecting yield (typically 58-65%):

-

Temperature control during amide coupling (0-5°C prevents racemization)

-

Molar ratio of 4-aminobenzoyl chloride to amine (1:1.2 ensures complete reaction)

-

Purity of alpha-methylbenzyl chloride (>98% reduces side products)

Biological Activities and Mechanisms

Antimicrobial Effects

Against Gram-positive pathogens (Staphylococcus aureus ATCC 25923):

| Parameter | Value (Compound) | Value (Ciprofloxacin) |

|---|---|---|

| MIC₉₀ (μg/mL) | 12.5 | 1.0 |

| MBC (μg/mL) | 25.0 | 2.0 |

| Time-kill (99.9% reduction) | 8h | 4h |

Mechanistic studies using fluorescent probes demonstrate rapid membrane depolarization (DiSC₃(5) assay) within 15 minutes of exposure, suggesting ion channel disruption . Synergy with β-lactams enhances activity against methicillin-resistant S. aureus (FICI 0.3-0.5) .

| Parameter | 24h IC₅₀ (μM) | 48h IC₅₀ (μM) |

|---|---|---|

| Compound | 18.7 ± 1.2 | 9.3 ± 0.8 |

| Doxorubicin | 0.45 ± 0.03 | 0.22 ± 0.02 |

Mechanistically, the compound inhibits Pin1 isomerase activity (Kᵢ = 2.3 μM) through competitive binding at the WW domain, as shown by surface plasmon resonance . Downstream effects include:

-

4.7-fold increase in pro-apoptotic Bax/Bcl-2 ratio

-

G₂/M cell cycle arrest (62% cells vs. 12% control)

Pharmacokinetic and Toxicological Profile

ADME Properties (Rat Model)

| Parameter | Value |

|---|---|

| Oral bioavailability | 23.4% |

| t₁/₂ (iv) | 2.1h |

| Plasma protein binding | 89.7% |

| CYP3A4 inhibition | IC₅₀ = 15.8 μM |

The diethylamino group facilitates lysosomal trapping (tissue/plasma ratio >8 in liver), necessitating dose adjustments for chronic use .

Toxicity Data

| Assay | Result |

|---|---|

| Ames test | Negative (≤1.5 revertants) |

| hERG inhibition | IC₅₀ = 9.8 μM |

| Acute oral LD₅₀ (rat) | 480 mg/kg |

Chronic toxicity (28-day rat study):

-

NOAEL = 25 mg/kg/day

-

Hepatotoxicity observed at ≥50 mg/kg (ALT 3× control)

Future Research Directions

-

Stereochemical Optimization: Enantioselective synthesis to isolate (R)- and (S)-alpha-methylbenzyl variants for target validation .

-

Prodrug Development: Masking the primary amine with acetyl or PEG groups to enhance blood-brain barrier penetration .

-

Combination Therapies: Co-administration with P-glycoprotein inhibitors (e.g., verapamil) to overcome multidrug resistance in solid tumors .

-

Formulation Science: Lipid nanoparticle encapsulation to improve oral bioavailability (>50% target).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume